“(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . Its average mass is 234.079 Da and its mono-isotopic mass is 233.001038 Da .
The synthesis of chiral drug intermediates like “(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” can be achieved by biocatalysis . Two enzymes, (S)-aminotransferase from Sporosarcina ureae and ®-amino acid oxidase from Thamniochloris variabilis expressed in E. coli, were used for the synthesis of the (S)-amino-3-[3-{6-(2-methylphenyl)}ridyl]-propionic acid, a key material for glucagon-like peptide .
The molecular structure of “(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula CHClNO. This compound features an amino group, a dichlorophenyl group, and a propanoic acid moiety, making it significant in various scientific fields, including chemistry, biology, and medicine. Its chiral nature allows for unique interactions in biological systems, which is of interest in pharmaceutical applications.
This compound is classified as an amino acid derivative and is recognized for its potential therapeutic applications. It can be sourced from commercially available chemicals or synthesized through specific chemical reactions. Its classification as a chiral compound makes it particularly relevant in stereochemistry and drug development.
The synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:
In industrial settings, enzymatic resolution may be employed to selectively produce the (S)-enantiomer from a racemic mixture. Chiral catalysts can also be utilized to achieve enantioselective synthesis, optimizing yield and purity during production.
The molecular structure of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid consists of:
The three-dimensional arrangement of these groups contributes to its chiral properties, allowing for specific interactions in biological systems.
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions include:
The mechanism of action of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator of these targets, modulating various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways.
The compound's interaction with molecular targets relates closely to amino acid metabolism and protein synthesis pathways. Its chiral configuration allows for selective binding to specific receptors, enhancing its potential therapeutic effects.
Relevant analyses for further characterization may include:
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid has several scientific applications:
Asymmetric synthesis of (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid requires precise stereochemical control to achieve high enantiomeric excess (ee). Two predominant methodologies have been optimized for this purpose:
Ni(II) Complex Alkylation: The chiral Ni(II) complex of glycine Schiff bases enables diastereoselective alkylation with 2,4-dichlorobenzyl halides. Critical parameters include:
Phase-Transfer Catalysis (PTC): Cinchonidine-derived catalysts facilitate enantioselective alkylation of glycine tert-butyl ester Schiff bases. Key optimizations involve:
Table 1: Comparative Analysis of Asymmetric Synthesis Methods
Method | Conditions | Diastereoselectivity | ee (%) | Yield (%) |
---|---|---|---|---|
Ni(II)/KOBuᵗ | CH₃CN, 25°C, 1 h | >95% de | >99 | 82 |
Ni(II)/NaH | DMF, -20°C, 2.5 h | 80% de | 95 | 75 |
PTC (cinchonidine) | Toluene/NaOH, -40°C, 24 h | N/A | 90 | 65 |
Post-alkylation, the Ni(II) complex is cleaved using HCl/MeOH (3N) to liberate the free amino acid, followed by purification via C18 reverse-phase chromatography to achieve pharmaceutical-grade purity [3] [8].
Biocatalytic methods provide sustainable routes to enantiopure target compounds through kinetic resolution and enzymatic asymmetric synthesis:
Ketoreductase Immobilization: Silica- or polymethacrylate-resin immobilized ketoreductases convert β-keto precursors to β-hydroxy intermediates with 98% ee. Critical enhancements include:
Transaminase-Mediated Resolution: Arthrobacter sp. D-transaminases selectively convert the undesired (R)-enantiomer to the corresponding ketone, leaving the (S)-amino acid intact. Process optimizations involve:
Table 2: Biocatalytic Performance Metrics
Enzyme System | Substrate | ee (%) | Conversion (%) | Productivity (g/L/h) |
---|---|---|---|---|
Immobilized ketoreductase | 3-(2,4-DCP)-3-oxopropanoate | 98 | 99 | 0.85 |
D-Transaminase | Racemic amino acid | >99 | 48 (theoretical max 50) | 0.32 |
Solid-phase peptide synthesis (SPPS) enables rapid generation of structural analogs incorporating the target amino acid:
Fmoc-Protected Building Block: The (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid residue is incorporated using Fmoc protection strategies. Key steps include:
Peptidomimetic Libraries: Automated SPPS synthesizes analogs like Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid for structure-activity relationship (SAR) studies. Resin-bound assembly facilitates:
Table 3: SPPS Coupling Efficiencies for Dichlorophenyl Analogs
Residue | Coupling Agent | Time (h) | Efficiency (%) |
---|---|---|---|
Fmoc-(S)-Amino-(2,4-DCP)-propanoic acid | HBTU/HOBt | 4 | 98 |
Fmoc-(S)-Amino-(3,4-DCP)-propanoic acid | HATU/HOAt | 3 | 95 |
Boc-(S)-Amino-(2,4-DCP)-propanoic acid | DIC/Oxyma | 6 | 90 |
Protecting groups critically influence synthetic efficiency during the target compound’s preparation:
Boc Protection: The tert-butoxycarbonyl (Boc) group shields the β-amino functionality during nucleophilic alkylation. Its advantages include:
Fmoc Protection: Preferred for SPPS-compatible sequences due to:
Carboxylate Protection: Methyl/ethyl esters facilitate handling during intermediate purification. However, alkaline hydrolysis (LiOH/THF/H₂O) must be controlled to prevent racemization—optimal conditions use -15°C and 1-hour reaction times [7] [10].
Table 4: Protecting Group Stability Profiles
Protecting Group | Deprotection Reagent | Conditions | Compatibility Issues |
---|---|---|---|
Boc | TFA/DCM (1:1) | 25°C, 30 min | None |
Fmoc | Piperidine/DMF (1:4) | 25°C, 10 min | Aggregation with hydrophobic residues |
Methyl ester | LiOH/THF/H₂O | -15°C, 1 h | Racemization above 0°C |
Structural Analogs of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7